molecular formula C24H19F2N3O B11432037 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11432037
M. Wt: 403.4 g/mol
InChI Key: CGHGKJPRZBHKFY-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone core linked to a benzodiazole moiety, with fluorophenyl groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step reactions. One common method starts with the protection of 1H-pyrrole using triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent to obtain 3-formyl-1H-pyrrole. This intermediate undergoes bromination with N-bromosuccinimide and subsequent Suzuki coupling with 2-fluorophenylboronic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents for the synthesis of benzodiazepine intermediates. These intermediates can be further processed through condensation reactions under mild conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or sedative.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE stands out due to its unique combination of a pyrrolidinone core and benzodiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H19F2N3O

Molecular Weight

403.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C24H19F2N3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2

InChI Key

CGHGKJPRZBHKFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

Origin of Product

United States

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